

Spectroscopic Confirmation of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-(2-Cyanophenylmethoxy)phenylboronic acid
Compound Name:	Cyanophenylmethoxyphenylboronic acid
Cat. No.:	B580871

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data expected for **4-(2-Cyanophenylmethoxy)phenylboronic acid**, offering a framework for its structural confirmation. Given the limited availability of peer-reviewed, fully characterized data for this specific molecule, this guide establishes an expected spectroscopic profile based on data from structurally similar compounds. This comparative approach is invaluable for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel boronic acid derivatives.

The structural confirmation of active pharmaceutical ingredients and intermediates is a critical step in drug discovery and development, ensuring the identity, purity, and quality of the synthesized compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process.

Predicted and Comparative Spectroscopic Data

The molecular formula for **4-(2-Cyanophenylmethoxy)phenylboronic acid** is $C_{14}H_{12}BNO_3$, with a molecular weight of 253.06 g/mol. [1] The expected spectroscopic data is presented below, alongside data from analogous compounds for comparative purposes.

Table 1: Predicted ^1H NMR Data for 4-(2-Cyanophenylmethoxy)phenylboronic acid vs. Related Compounds

Proton Assignment (Structure A)	Predicted Chemical Shift (δ , ppm)	Related Compound (Structure)	Observed Chemical Shift (δ , ppm)
H-a, H-b ($\text{B}(\text{OH})_2$)	8.0 - 8.5 (broad s)	Phenylboronic acid (B)	7.99 (s)[2]
H-c, H-d (Aromatic)	7.8 - 8.0 (d)	4-Cyanophenylboronic acid (C)	~8.1 (d)
H-e, H-f (Aromatic)	7.0 - 7.2 (d)	4- Methoxyphenylboronic acid (D)	~6.9 (d)[3]
H-g, H-h, H-i, H-j (Aromatic)	7.3 - 7.8 (m)	2-Cyanobenzyl group	7.4-7.8 (m)
H-k (CH_2)	5.1 - 5.3 (s)	Benzyl Ether Group	~5.0 (s)

Predicted shifts are estimated based on standard functional group effects and data from related structures.

Table 2: Predicted ^{13}C NMR Data for 4-(2-Cyanophenylmethoxy)phenylboronic acid vs. Related Compounds

Carbon Assignment (Structure A)	Predicted Chemical Shift (δ , ppm)	Related Compound (Structure)	Observed Chemical Shift (δ , ppm)
C-1 (C-B)	130 - 135 (ipso-carbon, often weak)	Phenylboronic acid (B)	~134 (not always observed)[4]
C-2, C-6 (Aromatic)	135 - 138	4-Cyanophenylboronic acid (C)	~137
C-3, C-5 (Aromatic)	114 - 116	4-Methoxyphenylboronic acid (D)	~115[3]
C-4 (C-O)	160 - 163	4-Methoxyphenylboronic acid (D)	~162[3]
C-7 (ipso-Aromatic)	138 - 142	Toluene	~138
C-8, C-9, C-10, C-11 (Aromatic)	125 - 135	Toluene	125-130
C-12 (ipso-Aromatic, C-CN)	110 - 115	Benzonitrile	~112
C-13 (CN)	117 - 120	Benzonitrile	~119
C-14 (CH ₂)	68 - 72	Benzyl Ether	~70

Predicted shifts are estimated based on standard functional group effects and data from related structures.

Table 3: Predicted FT-IR Data for 4-(2-Cyanophenylmethoxy)phenylboronic acid vs. Characteristic Absorptions

Functional Group	Predicted Wavenumber (cm ⁻¹)	Characteristic Range (cm ⁻¹)
O-H Stretch (Boronic Acid)	3200 - 3600 (broad)	3200 - 3600 (broad) [5]
C-H Stretch (Aromatic)	3000 - 3100	3000 - 3100 [6]
C≡N Stretch (Nitrile)	2220 - 2240	2220 - 2260
C=C Stretch (Aromatic)	1600 - 1620, 1470 - 1500	~1600, ~1500, ~1450
B-O Stretch	1310 - 1380	1310 - 1380 [5] [7]
C-O Stretch (Ether)	1230 - 1270 (asymmetric), 1020-1050 (symmetric)	1200 - 1300, 1000 - 1150 [7]

Table 4: Predicted Mass Spectrometry Data for 4-(2-Cyanophenylmethoxy)phenylboronic acid

Ion	Predicted m/z	Method	Notes
[M-H] ⁻	252.08	ESI-	Negative ion mode is common for boronic acids. [8]
[M+H] ⁺	254.09	ESI+	
[M+Na] ⁺	276.07	ESI+	
[M-H ₂ O+H] ⁺	236.08	ESI+	Loss of water is common.
Molecular Ion (M ⁺)	253.09	EI	May be weak or absent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

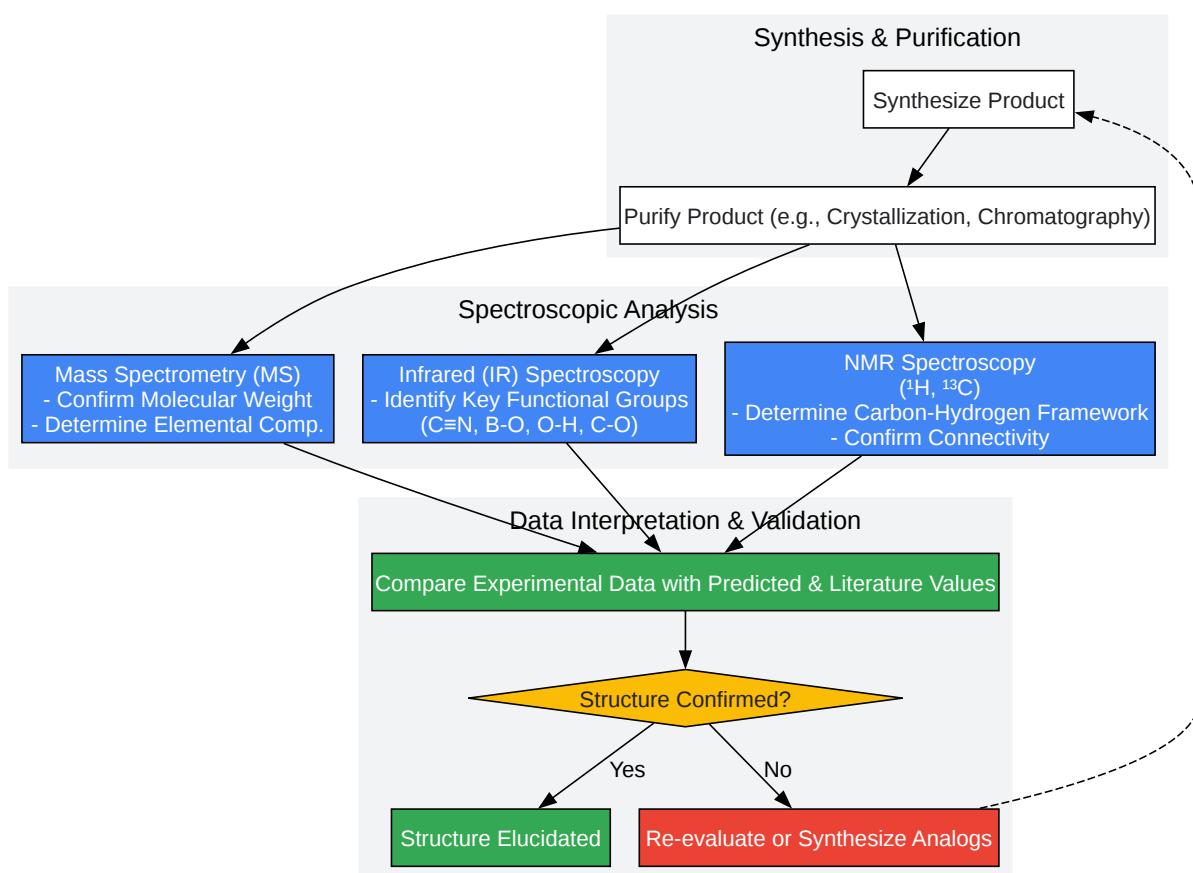
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the B(OH)₂ protons are exchangeable and may not be observed in protic solvents like Methanol-d₄.[\[6\]](#)
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[\[6\]](#)
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[\[6\]](#)
- ¹³C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[\[6\]](#)
- ¹¹B NMR Acquisition (Optional):
 - Acquire on a spectrometer equipped with a boron-capable probe.
 - Chemical shifts for tricoordinate boronic acids typically appear in the range of 19-30 ppm.[\[9\]](#)
 - Reference the spectrum to an external standard like BF₃·OEt₂.[\[6\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is the most common and straightforward method.
 - Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrumentation: Use a standard FT-IR spectrometer.[\[5\]](#)
- Acquisition:
 - Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The spectrum is typically presented in terms of transmittance or absorbance.[\[10\]](#)

Mass Spectrometry (MS)


- Sample Preparation:
 - Electrospray Ionization (ESI): Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[\[8\]](#)
 - Electron Ionization (EI): No special preparation is needed for a solid probe, or the sample can be dissolved in a volatile solvent for GC-MS analysis.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurement to confirm the elemental composition.[\[6\]](#)

- Acquisition:
 - ESI: Infuse the sample solution directly into the source or inject it via an LC system. Acquire spectra in both positive and negative ion modes to maximize information.
 - EI: If using a GC-MS, separate the compound on a suitable GC column before it enters the ion source. If using a direct insertion probe, heat the sample to induce vaporization. The fragmentation pattern can provide additional structural information.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **4-(2-Cyanophenylmethoxy)phenylboronic acid**.

Workflow for Structural Confirmation of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

[Click to download full resolution via product page](#)

Workflow for the structural confirmation of the target compound.

This structured approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the final structural assignment. By comparing the acquired data with the predicted values and data from known related compounds, researchers can rigorously validate the structure of **4-(2-Cyanophenylmethoxy)phenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Confirmation of 4-(2-Cyanophenylmethoxy)phenylboronic Acid: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b580871#spectroscopic-confirmation-of-4-\(2-cyanophenylmethoxy\)phenylboronic-acid-product-structure](https://www.benchchem.com/product/b580871#spectroscopic-confirmation-of-4-(2-cyanophenylmethoxy)phenylboronic-acid-product-structure)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com